Cas no 2172053-39-1 (5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)

5-(Cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized heterocyclic compound featuring a triazole core functionalized with a cyclopropylmethyl group and a methoxyethyl side chain, terminating in an aldehyde moiety. This structure imparts versatility in synthetic applications, particularly in the construction of pharmacologically active molecules or advanced intermediates. The cyclopropylmethyl group enhances steric and electronic properties, while the methoxyethyl chain improves solubility in polar solvents. The aldehyde functionality serves as a key reactive site for further derivatization, enabling condensation, nucleophilic addition, or cyclization reactions. Its well-defined reactivity profile makes it valuable in medicinal chemistry and materials science research, where precise molecular modifications are required.
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde structure
2172053-39-1 structure
商品名:5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS番号:2172053-39-1
MF:C10H15N3O2
メガワット:209.245002031326
CID:6110777
PubChem ID:165602386

5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • EN300-1594859
    • 2172053-39-1
    • インチ: 1S/C10H15N3O2/c1-15-5-4-13-10(6-8-2-3-8)9(7-14)11-12-13/h7-8H,2-6H2,1H3
    • InChIKey: DBENOFBNLYWPHM-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCN1C(=C(C=O)N=N1)CC1CC1

計算された属性

  • せいみつぶんしりょう: 209.116426730g/mol
  • どういたいしつりょう: 209.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1594859-10.0g
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
10g
$6390.0 2023-06-04
Enamine
EN300-1594859-1.0g
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
1g
$1485.0 2023-06-04
Enamine
EN300-1594859-5.0g
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
5g
$4309.0 2023-06-04
Enamine
EN300-1594859-250mg
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
250mg
$1366.0 2023-09-23
Enamine
EN300-1594859-1000mg
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
1000mg
$1485.0 2023-09-23
Enamine
EN300-1594859-0.05g
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
0.05g
$1247.0 2023-06-04
Enamine
EN300-1594859-0.25g
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
0.25g
$1366.0 2023-06-04
Enamine
EN300-1594859-50mg
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
50mg
$1247.0 2023-09-23
Enamine
EN300-1594859-5000mg
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
5000mg
$4309.0 2023-09-23
Enamine
EN300-1594859-2500mg
5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172053-39-1
2500mg
$2912.0 2023-09-23

5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

5-(Cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde: A Versatile Chemical Building Block for Modern Research

In the rapidly evolving field of organic chemistry, 5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172053-39-1) has emerged as a compound of significant interest. This triazole-based aldehyde derivative combines unique structural features that make it valuable for pharmaceutical research, material science, and chemical synthesis. With its cyclopropylmethyl and methoxyethyl substituents, this compound offers remarkable versatility in molecular design and drug discovery applications.

The growing demand for heterocyclic compounds in medicinal chemistry has put 1,2,3-triazole derivatives like our subject compound in the spotlight. Researchers are particularly interested in how the aldehyde functional group at the 4-position of the triazole ring can serve as a reactive handle for further chemical modifications. The compound's CAS number 2172053-39-1 has been appearing more frequently in scientific literature, reflecting its increasing importance in contemporary research.

From a structural perspective, the 5-(cyclopropylmethyl)-1-(2-methoxyethyl) substitution pattern contributes to the molecule's unique properties. The cyclopropyl ring introduces interesting steric and electronic effects, while the methoxyethyl group enhances solubility and may influence biological activity. These features make 5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde particularly valuable for designing new drug candidates with improved pharmacokinetic profiles.

Recent trends in pharmaceutical research highlight the importance of click chemistry and triazole scaffolds, which directly relates to compounds like 2172053-39-1. The pharmaceutical industry's search for novel small molecule therapeutics has driven interest in such structurally diverse building blocks. Additionally, the compound's potential applications in metal-organic frameworks (MOFs) and coordination chemistry have attracted attention from materials scientists.

The synthesis and applications of 5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde represent an active area of research. Modern synthetic approaches often utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by selective functionalization to introduce the aldehyde group. This methodology aligns with current green chemistry initiatives that emphasize atom economy and reduced waste generation.

In drug discovery, the triazole-carbaldehyde derivative serves as a valuable intermediate for creating diverse molecular libraries. Its CAS 2172053-39-1 identifier has become increasingly important for researchers tracking specialized chemical building blocks. The compound's ability to participate in various condensation reactions and nucleophilic additions makes it particularly useful for structure-activity relationship studies.

Beyond pharmaceutical applications, 5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde shows promise in materials science. The triazole ring can coordinate with metal ions, suggesting potential uses in catalysis and sensor development. Researchers are exploring how the methoxyethyl side chain might influence the compound's behavior in polymer systems and surface modifications.

The commercial availability of CAS 2172053-39-1 has facilitated its adoption across various research fields. Suppliers typically provide detailed spectroscopic data (including 1H NMR, 13C NMR, and mass spectrometry results) to support quality control and research reproducibility. These analytical characterizations are crucial for scientists working with this triazole-based aldehyde compound.

As research into heterocyclic chemistry continues to expand, compounds like 5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde will likely play increasingly important roles. The combination of its reactivity, structural features, and potential applications makes it a compelling subject for ongoing investigation. Future studies may explore its use in bioconjugation, drug delivery systems, or as a precursor for more complex molecular architectures.

For researchers seeking specialized chemical building blocks, understanding the properties and potential of 2172053-39-1 is valuable. The compound's unique substitution pattern offers distinct advantages in molecular design compared to simpler triazole derivatives. As synthetic methodologies advance and application areas expand, this cyclopropylmethyl-substituted triazole carbaldehyde will undoubtedly continue to attract scientific interest across multiple disciplines.

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